4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one
Description
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core fused to a cyclohexa-2,5-dien-1-one moiety via a ylidene linkage. The pyrido-pyrimidine scaffold is substituted with an amino group at position 2 and an ethoxy group at position 4, conferring distinct electronic and steric properties.
Properties
CAS No. |
917759-76-3 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenol |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-14-13-12(18-15(16)19-14)8-7-11(17-13)9-3-5-10(20)6-4-9/h3-8,20H,2H2,1H3,(H2,16,18,19) |
InChI Key |
XQSHPSXCIQGGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. One common method is the Gould–Jacobs reaction, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . This reaction is particularly effective for pyrimidines containing electron-donating substituents at position 4.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition disrupts signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Pyrido-Pyrimidine vs. Thieno-Pyrimidinones
describes thieno[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 16), which replace the pyrido-pyrimidine core with a sulfur-containing thieno-pyrimidinone.
Pyrido-Pyrimidine vs. Chromenone Derivatives
Compound 17 in features a chromenone (coumarin) scaffold linked to a thiazolo-isoxazole. Chromenones exhibit fluorescence and metal-binding properties but lack the pyrimidine ring’s hydrogen-bonding sites, limiting their utility in enzyme inhibition compared to the target compound .
Cyclohexadienone Modifications
Substituent Effects on Reactivity
highlights 4-[(4-amino-8-hydroxy-1-naphthalenyl)imino]cyclohexa-2,5-dien-1-one, where a naphthalenyl-imino group replaces the pyrido-pyrimidine-ylidene group. The naphthalenyl group increases hydrophobicity, while the hydroxy group enhances solubility in polar solvents—contrasting with the ethoxy group in the target compound, which balances lipophilicity and metabolic stability .
Fluorinated Analogues
describes 4-[(4-fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one, where a fluorophenyl group is attached. Fluorine’s electronegativity stabilizes the conjugated system but may reduce nucleophilic attack susceptibility compared to the amino-ethoxy substituents in the target compound .
Comparative Physicochemical Data
| Property | Target Compound | Thieno-Pyrimidinone (16) | Naphthalenyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 280 | 310 |
| LogP (Predicted) | 1.8 | 2.5 | 1.2 |
| Solubility (Water) | Low | Very Low | Moderate |
Biological Activity
The compound 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrido[3,2-d]pyrimidine moiety linked to a cyclohexa-2,5-dien-1-one framework. Its molecular formula is , with a molecular weight of approximately 318.35 g/mol. The presence of the ethoxy group and the amino substitution plays a crucial role in its biological activity.
Antitumor Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including this compound, exhibit significant antitumor properties. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. In one study, it was reported that compounds with similar structures inhibited eukaryotic elongation factor 2 kinase (eEF-2K), which is crucial for protein synthesis in cancer cells. The IC50 values for some derivatives were as low as 420 nM, indicating potent activity against breast cancer cell lines (MDA-MB-231) .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes that promote tumor growth and survival. Molecular docking studies suggest favorable interactions with target proteins involved in cancer progression .
Antiviral Activity
The antiviral potential of this compound has also been explored:
- Hepatitis C Virus (HCV) : Certain derivatives have demonstrated efficacy against HCV by inhibiting viral replication. This activity is attributed to the structural features that allow binding to viral enzymes .
Comparative Biological Activities
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine | Contains a fluorinated phenyl group | Antiviral activity against hepatitis C |
| 4-Methyl-N-(4-(2-amino-pyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide | Methyl substitution on nitrogen | Potential anticancer properties |
| N-[4-[2-Amino-pyrido(3,2-d)pyrimidin-6-yl]-phenyl]-acetamide | Lacks ethoxy substitution | Similar biological effects but different pharmacokinetics |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Cytotoxicity in HeLa Cells : In vitro assays demonstrated a significant reduction in cell viability when treated with encapsulated forms of pyrido derivatives at concentrations ranging from 5 to 20 µg/mL. The encapsulated form showed greater efficacy compared to free forms .
- In Vivo Efficacy : Animal models treated with similar compounds showed tumor inhibition rates significantly higher than controls, indicating promising therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
